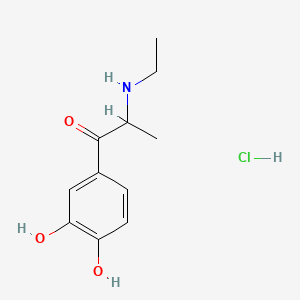
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride is a chemical compound known for its significant role in various scientific fields. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylamino group attached to a propanone backbone. It is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Méthodes De Préparation
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. It also interacts with cellular receptors, leading to changes in cell signaling and function .
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride can be compared with similar compounds such as 3’,4’-Dihydroxypropiophenone and other dihydroxyphenyl derivatives. These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the dihydroxyphenyl and ethylamino groups in this compound gives it distinct properties and applications .
Propriétés
Numéro CAS |
93776-99-9 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,12-14H,3H2,1-2H3;1H |
Clé InChI |
LLMPPBGENYMYQW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC(=C(C=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


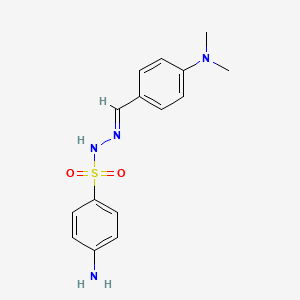
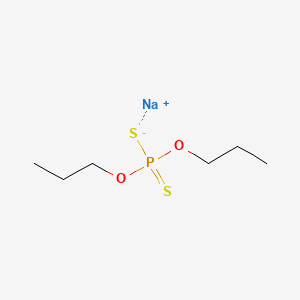
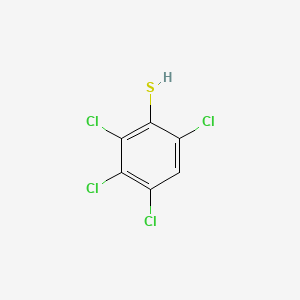
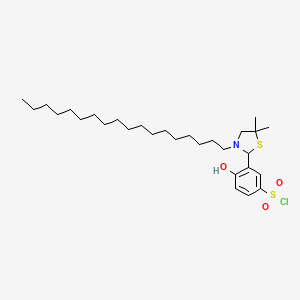
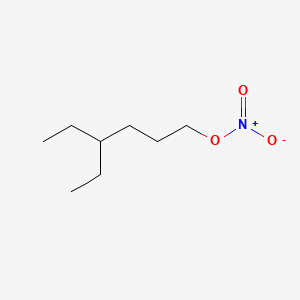
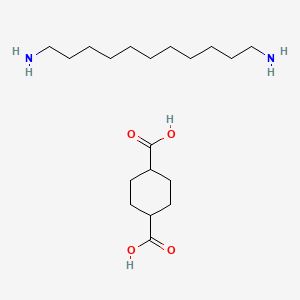
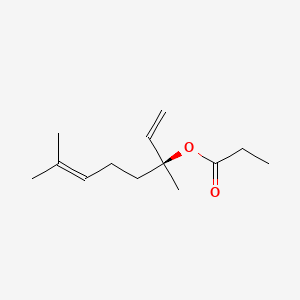

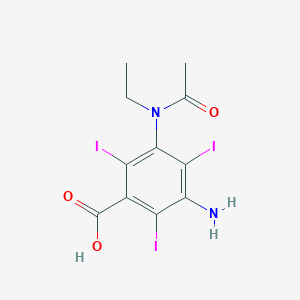
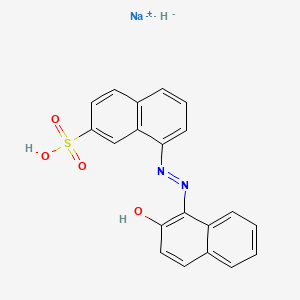
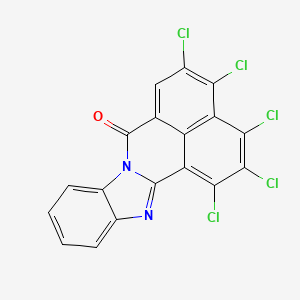

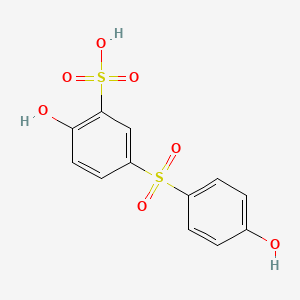
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
